D-Nmappd
Overview
Description
- By enhancing the endogenous production of ceramides, This compound regulates the properties of NMDA receptors .
- Notably, This compound exhibits anticancer effects .
Mechanism of Action
Targets: likely interacts with acid ceramidase and NMDA receptors.
Pathways: It modulates ceramide levels, affecting downstream signaling pathways.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
D-Nmappd plays a significant role in biochemical reactions, particularly as an inhibitor of ceramidase . Ceramidase is an enzyme that is involved in the metabolism of sphingolipids, a class of lipids that play crucial roles in cellular functions such as signal transduction and cell recognition .
Cellular Effects
This compound has been shown to induce cell death in SW403 colon adenocarcinoma cells in a time- and concentration-dependent manner . It increases intracellular ceramide accumulation and cytochrome C release, leading to apoptosis in these cells . It does not affect the viability of rat hepatocytes, Kupffer cells, or sinusoidal endothelial cells when used at a concentration of 100 mM .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with ceramidase, an enzyme involved in the metabolism of sphingolipids . By inhibiting this enzyme, this compound increases the accumulation of ceramides, a type of sphingolipid, within the cell . This accumulation triggers the release of cytochrome C, a key event in the initiation of apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time . For instance, it induces cell death in a time- and concentration-dependent manner
Dosage Effects in Animal Models
In animal models, this compound has been shown to reduce tumor growth and the number of hepatic metastases in SW403 and LoVo colon cancer mouse xenograft models
Metabolic Pathways
This compound is involved in the metabolic pathway of sphingolipids, where it acts as an inhibitor of ceramidase . This enzyme is responsible for the breakdown of ceramides, and its inhibition by this compound leads to an accumulation of ceramides within the cell .
Preparation Methods
Synthetic Routes: The synthetic routes for are not explicitly mentioned in the available literature.
Reaction Conditions: Similarly, specific reaction conditions remain undisclosed.
Industrial Production: Information regarding industrial-scale production methods is limited.
Chemical Reactions Analysis
Reactions: may undergo various reactions, including oxidation, reduction, and substitution. detailed studies are scarce.
Common Reagents and Conditions:
Major Products: The major products resulting from these reactions are not explicitly stated.
Scientific Research Applications
Chemistry: could be explored in lipid metabolism studies due to its impact on ceramide levels.
Biology: Investigate its role in cellular signaling pathways involving NMDA receptors.
Medicine: Explore its potential as an anticancer agent.
Comparison with Similar Compounds
Uniqueness: stands out due to its specific inhibition of acid ceramidase.
Similar Compounds: While no direct comparisons are provided, related ceramide-modulating compounds exist.
properties
IUPAC Name |
N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]tetradecanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38N2O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-22(27)24-21(18-26)23(28)19-14-16-20(17-15-19)25(29)30/h14-17,21,23,26,28H,2-13,18H2,1H3,(H,24,27)/t21-,23-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUSDVLHKNBOGJY-FYYLOGMGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NC(CO)C(C1=CC=C(C=C1)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)N[C@H](CO)[C@@H](C1=CC=C(C=C1)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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